![molecular formula C17H18N2O4S B2826359 4-ethoxy-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921773-33-3](/img/structure/B2826359.png)
4-ethoxy-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized using various methods.
Scientific Research Applications
Photodynamic Therapy
- Application : Zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including 4-ethoxy-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, demonstrates potential in photodynamic therapy for cancer treatment. Its high singlet oxygen quantum yield and good fluorescence properties are beneficial for Type II mechanisms in this therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activity
- Application : Derivatives of benzenesulfonamides, including this compound, have been studied for their antiproliferative activity against tumor cell lines. These compounds have shown potential as anticancer agents, offering a basis for developing new therapeutic drugs (Motavallizadeh et al., 2014).
Cerebral Vasospasm Prevention
- Application : Certain benzenesulfonamide compounds, related to this compound, have been used in studies exploring the prevention of cerebral vasospasm following subarachnoid hemorrhage. These studies suggest a potential role for these compounds in treating human conditions like cerebral vasospasm (Zuccarello et al., 1996).
Antimicrobial and Anticancer Evaluation
- Application : Research has been conducted on the synthesis and evaluation of benzenesulfonamide derivatives for antimicrobial and anticancer activities. These studies help in understanding the potential therapeutic applications of these compounds in treating various infections and cancers (Kumar et al., 2014).
Antiviral and Antifungal Activity
- Application : Benzenesulfonamide compounds, similar in structure to this compound, have been tested for their antiviral and antifungal properties. These studies contribute to the development of new treatments for viral and fungal infections (Zareef et al., 2007).
Carbonic Anhydrase Inhibition
- Application : Research on novel benzenesulfonamide derivatives, including compounds similar to this compound, reveals their role as inhibitors of carbonic anhydrase. This enzyme plays a critical part in various physiological processes, and its inhibition can have therapeutic implications in conditions like glaucoma, epilepsy, and cancer (Eldehna et al., 2017).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the target it binds to.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound could have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
4-ethoxy-3-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-23-16-7-5-14(8-11(16)2)24(21,22)19-13-4-6-15-12(9-13)10-17(20)18-15/h4-9,19H,3,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRDYZKZBQWYQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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